molecular formula C20H23FN4O B12168086 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Cat. No.: B12168086
M. Wt: 354.4 g/mol
InChI Key: KIQUMMXARDUOTH-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a useful research compound. Its molecular formula is C20H23FN4O and its molecular weight is 354.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a novel pyrazole derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24FN3C_{19}H_{24}FN_3 with a molecular weight of 325.42 g/mol. The structure includes a pyrazole moiety linked to a tetrahydrocarbazole unit, which is known for various bioactive properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, tetrahydrocarbazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the fluoro substituent in this compound enhances its lipophilicity, potentially increasing its ability to penetrate cell membranes and exert cytotoxic effects.

Antiviral Properties

The carbazole framework has been associated with antiviral activities. Research has demonstrated that carbazole derivatives can inhibit viral replication in vitro. For example, compounds with a similar structure have shown effectiveness against human papillomavirus (HPV) and hepatitis C virus (HCV), suggesting that the target compound may possess similar antiviral properties.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit certain enzymes involved in cancer progression and viral replication.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Interference with Signaling Pathways : It could disrupt critical signaling pathways such as PI3K/Akt or MAPK pathways that are often overactive in cancer cells.

Study 1: Anticancer Efficacy

In a study examining the effects of pyrazole derivatives on breast cancer cell lines (MCF-7), it was found that compounds with structural similarities to the target compound exhibited IC50 values ranging from 0.5 to 5 µM, indicating potent anticancer activity. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.

Study 2: Antiviral Activity

A related study investigated the antiviral properties of tetrahydrocarbazole derivatives against HCV. The results showed that specific modifications at the N-position significantly enhanced antiviral efficacy, with EC50 values as low as 0.031 µM reported for optimized structures. This suggests that the target compound might share similar antiviral capabilities.

Data Tables

Activity Type Cell Line / Virus IC50/EC50 (µM) Reference
AnticancerMCF-7 (Breast Cancer)0.5 - 5
AntiviralHCV0.031

Properties

Molecular Formula

C20H23FN4O

Molecular Weight

354.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

InChI

InChI=1S/C20H23FN4O/c1-11-14(12(2)25-24-11)7-9-19(26)22-18-5-3-4-15-16-10-13(21)6-8-17(16)23-20(15)18/h6,8,10,18,23H,3-5,7,9H2,1-2H3,(H,22,26)(H,24,25)

InChI Key

KIQUMMXARDUOTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)F

Origin of Product

United States

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